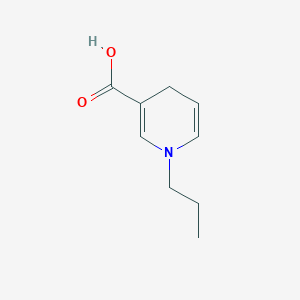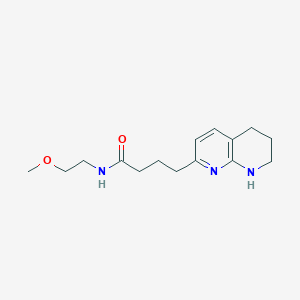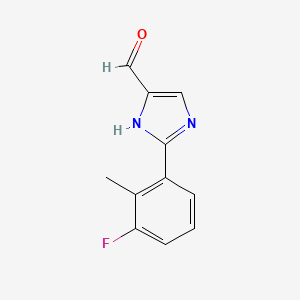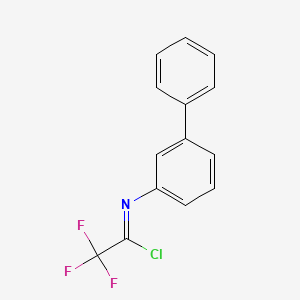
N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound that features a biphenyl group attached to a trifluoroacetimidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 3-biphenylamine with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The process can be summarized as follows:
- Dissolve 3-biphenylamine in an appropriate solvent such as dichloromethane.
- Slowly add trifluoroacetyl chloride to the solution while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours to ensure complete reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The biphenyl group can undergo oxidation to form biphenyl ketones or carboxylic acids.
Reduction Reactions: The trifluoroacetimidoyl moiety can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Derivatives such as N-(3-biphenylyl)-2,2,2-trifluoroacetamides, ethers, or thioethers.
Oxidation Reactions: Biphenyl ketones or carboxylic acids.
Reduction Reactions: Amines or other reduced derivatives.
Scientific Research Applications
N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Utilized in the synthesis of advanced materials with unique properties such as liquid crystals and polymers.
Biological Studies: Explored for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride involves its ability to interact with various molecular targets through its functional groups. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the trifluoroacetimidoyl group can form hydrogen bonds or electrostatic interactions with polar residues. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride: Similar structure but with the biphenyl group attached at the 4-position.
N-(3-Biphenylyl)-2,2,2-trifluoroacetamide: Similar structure but with an amide group instead of a chloride.
N-(3-Biphenylyl)-2,2,2-trifluoroacetate: Similar structure but with an ester group instead of a chloride.
Uniqueness
N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to its combination of a biphenyl group and a trifluoroacetimidoyl chloride moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields. The presence of the trifluoroacetimidoyl chloride group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C14H9ClF3N |
|---|---|
Molecular Weight |
283.67 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(3-phenylphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C14H9ClF3N/c15-13(14(16,17)18)19-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
InChI Key |
IEXBIYLWRHJPLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


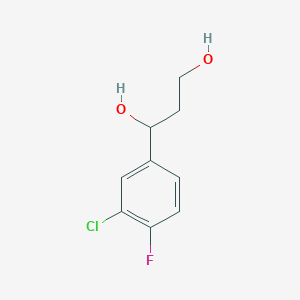
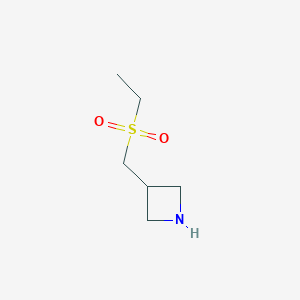
![2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13682904.png)
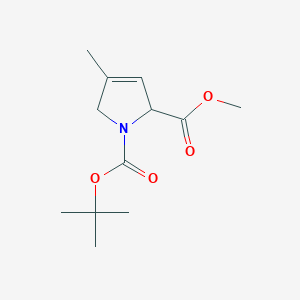


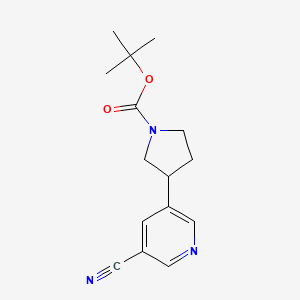
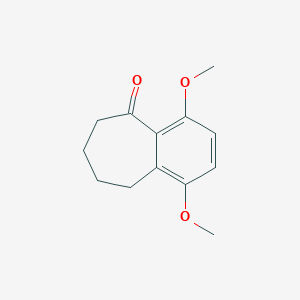
![1',2'-Dihydrospiro[azetidine-3,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B13682948.png)
![2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13682955.png)

